

A Comparative Guide to the Cross-Coupling Reactivity of 3-Iodo-6-methoxypyridazine

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Compound of Interest

Compound Name: **3-Iodo-6-methoxypyridazine**

Cat. No.: **B107417**

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For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Optimizing Synthesis with Halogenated Pyridazines.

In the realm of modern synthetic chemistry, particularly in the construction of novel molecular entities for drug discovery and materials science, the choice of building blocks is paramount. Substituted pyridazines are a class of heterocyclic compounds that frequently appear as core scaffolds in biologically active molecules. The strategic functionalization of the pyridazine ring, often accomplished through palladium-catalyzed cross-coupling reactions, is a critical step in the synthesis of these complex targets. This guide provides an in-depth, objective comparison of **3-iodo-6-methoxypyridazine** and its halogenated counterparts, 3-bromo- and 3-chloro-6-methoxypyridazine, in common cross-coupling reactions. By understanding the nuances of their reactivity, researchers can make more informed decisions in reaction design and optimization.

The Critical Role of the Halogen in Cross-Coupling Performance

The identity of the halogen atom on the pyridazine ring is the single most important factor governing its reactivity in palladium-catalyzed cross-coupling reactions. The generally accepted trend in reactivity for aryl halides follows the order of bond dissociation energy: C-I < C-Br < C-Cl. This fundamental principle dictates that the weaker carbon-iodine bond is more readily cleaved in the rate-determining oxidative addition step of the catalytic cycle. Consequently, aryl

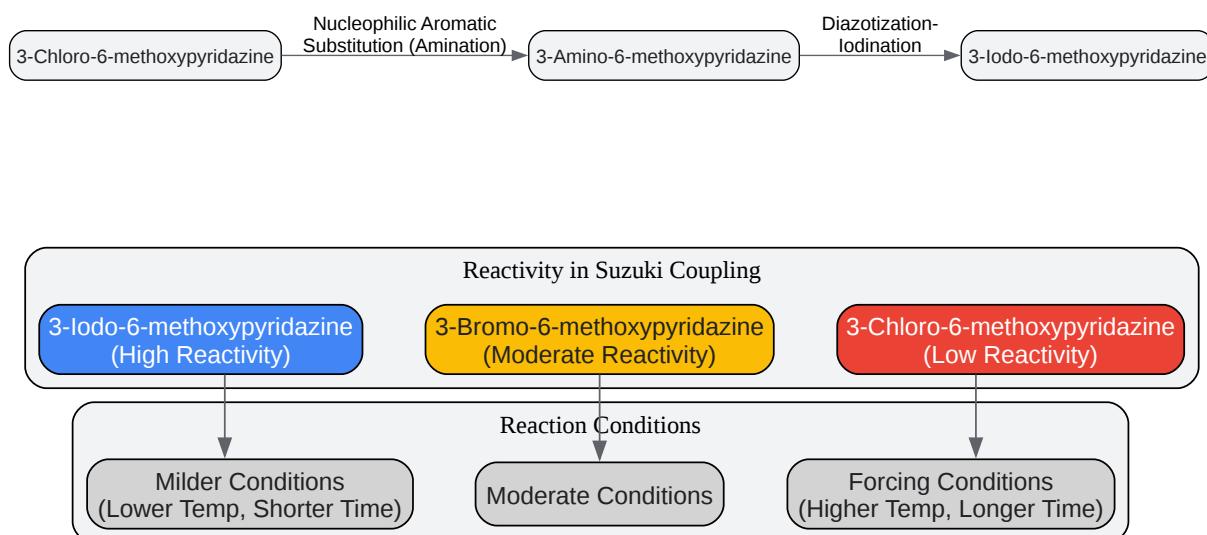
iodides are typically more reactive and require milder reaction conditions than their bromo and chloro analogs.

While this principle provides a strong theoretical framework, the practical implications for synthesis—in terms of reaction yields, times, and catalyst selection—are best understood through experimental data.

Synthesis of 3-Iodo-6-methoxypyridazine: A Two-Step Approach

The preparation of **3-iodo-6-methoxypyridazine** is efficiently achieved through a two-step sequence starting from the commercially available 3-chloro-6-methoxypyridazine. This approach leverages a nucleophilic aromatic substitution followed by a Sandmeyer-type diazotization-iodination.

A generalized synthetic workflow is presented below:



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